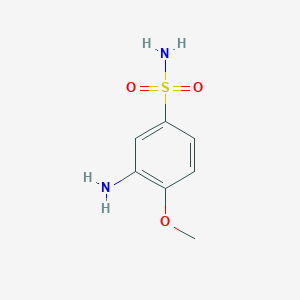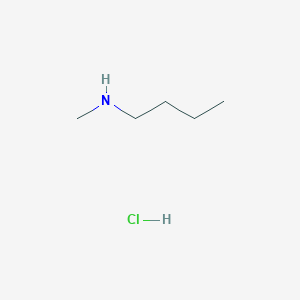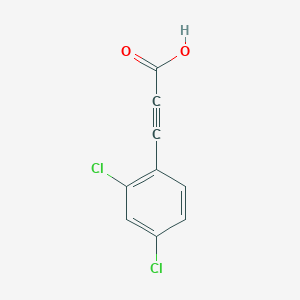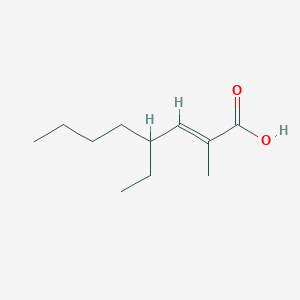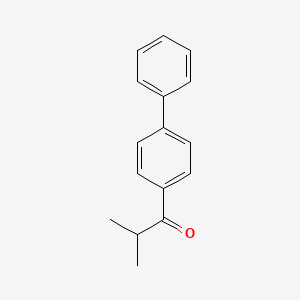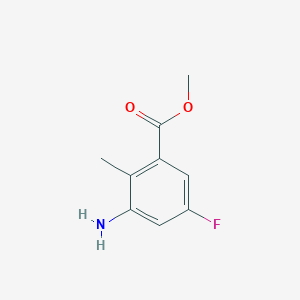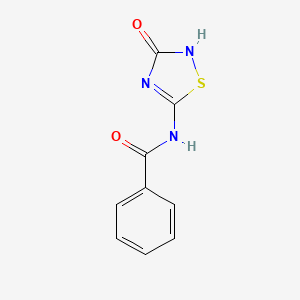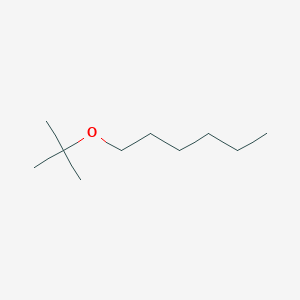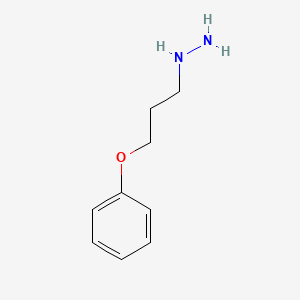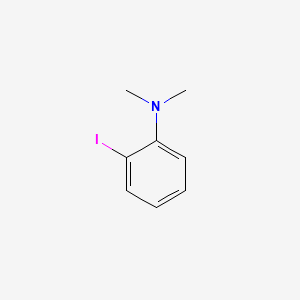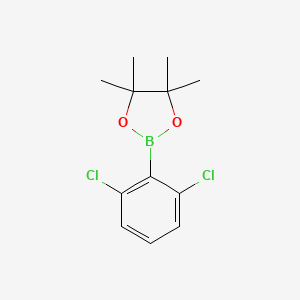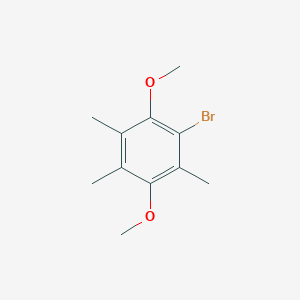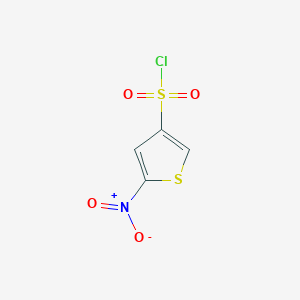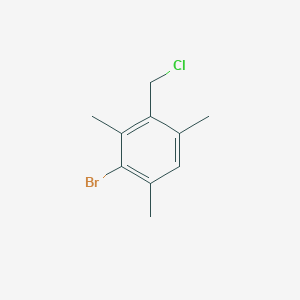
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Übersicht
Beschreibung
“2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene” is a chemical compound. Its IUPAC name is 2-bromo-4-chloro-1-(chloromethyl)benzene . It has a molecular weight of 239.93 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene” can be represented by the InChI code: 1S/C7H5BrCl2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 .Wissenschaftliche Forschungsanwendungen
Halogenation in Organic Synthesis
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene has been utilized in the field of organic synthesis, particularly in halogenation reactions. For instance, Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of Key Intermediates
The compound also plays a crucial role as a key intermediate in the synthesis of complex organic molecules. Jin (2011) discussed the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone, a vital intermediate for preparing norathyriol, from trimethoxybenzene, showcasing the significance of such brominated compounds in multistep organic syntheses (Jin, 2011).
Crystal Structure Studies
In crystallography, compounds like 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene are studied to understand molecular structures better. Arockia Samy and Alexander (2012) reported on the synthesis and X-ray crystal structure of derivatives of 2,4,6-trimethyl-1,3,5-trimethylbenzene, providing insights into the packing of molecules in solids and the interactions stabilizing these structures (Arockia Samy & Alexander, 2012).
Molecular Scaffold in Chemistry
Additionally, such compounds are used as scaffolds for molecular receptors. Wallace et al. (2005) explored 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (halo = bromo and chloro) compounds as scaffolds for various molecular receptors, emphasizing their versatility in molecular scaffold applications (Wallace et al., 2005).
Eigenschaften
IUPAC Name |
2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDHNDZISRJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294158 | |
| Record name | 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |
CAS RN |
70335-40-9 | |
| Record name | NSC94822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



